molecular formula C19H25N5O B5524584 4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5524584
M. Wt: 339.4 g/mol
InChI Key: FKOWRPZBRWLLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions to introduce specific functional groups or to construct the pyrimidine ring, a core component of the molecular structure. For example, the synthesis of MGCD0103, a compound with a similar pyrimidine ring, demonstrates a method of constructing such molecules with potential anticancer activity (Zhou et al., 2008). The processes typically involve multiple steps, including the condensation of different precursors, ring closure reactions, and functional group modifications to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of "4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" includes a benzamide moiety, an ethyl group, and a pyrimidinyl ring linked to a pyrrolidine. Structural analyses, such as X-ray diffraction, can reveal the arrangement of these groups within the molecule. Compounds like TKS159 have been characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy, providing insights into their crystalline forms and molecular configurations (Yanagi et al., 2000).

Chemical Reactions and Properties

Chemical properties of similar compounds often include reactivity towards nucleophiles, electrophiles, and ability to undergo redox reactions. The presence of the pyrimidine ring and the benzamide group can influence the compound’s behavior in chemical transformations. For instance, derivatives of the pyrimidine structure have been explored for their antiviral activities, demonstrating the chemical versatility and potential of these molecules (Balaraman et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline form can significantly affect a compound's application in pharmaceutical formulations. The preparation and characterization of crystalline forms can reveal differences in stability, solubility, and bioavailability. For example, research on TKS159 has identified polymorphs with distinct thermal behaviors and solubility profiles, which are critical for drug design and development (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of "4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" are influenced by its functional groups. The pyrimidinyl ring, for example, can participate in hydrogen bonding, contributing to the compound's interaction with biological targets. Similarly, the benzamide group may affect the molecule's acidity, electron distribution, and reactivity. Studies on similar molecules have explored their reactivity, highlighting the importance of understanding these properties in the context of drug development (Gangjee et al., 2003).

Scientific Research Applications

Histone Deacetylase Inhibition

  • Histone Deacetylase Inhibitor : A compound similar to the one , MGCD0103, showed potential as an anticancer drug due to its ability to inhibit histone deacetylases, particularly HDACs 1-3 and 11. This inhibition leads to cancer cell proliferation blockage, histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis (Zhou et al., 2008).

Anticancer and Anti-Inflammatory Properties

  • Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives, structurally related to the query compound, were synthesized and found to have potential as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated cytotoxic effects on cancer cell lines and inhibition of 5-lipoxygenase, indicating their potential in treating cancer and inflammation (Rahmouni et al., 2016).

Analytical Techniques in Pharmaceutical Research

  • Pharmaceutical Analysis : The compound's analogs were used in nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, suggesting its relevance in pharmaceutical analysis and quality control (Ye et al., 2012).

Radiopharmaceutical Synthesis

  • Radiopharmaceutical Precursor : A structurally related compound, (S)-BZM, was synthesized as a precursor for (S)-123I-IBZM, a radiopharmaceutical. This demonstrates the compound's potential application in medical imaging and diagnostics (Bobeldijk et al., 1990).

Polymorphic Studies in Pharmaceuticals

  • Pharmaceutical Polymorphism : Another related compound, TKS159, displayed polymorphism, a critical factor in drug development and pharmacokinetics. Studying different polymorphic forms can influence the drug's stability, solubility, and bioavailability (Yanagi et al., 2000).

Luminescent Materials

  • Aggregation-Enhanced Emission : Pyridyl substituted benzamides, closely related to the query compound, showed properties like aggregation-enhanced emission and multi-stimuli-responsive characteristics. This suggests its potential use in the development of new luminescent materials (Srivastava et al., 2017).

Future Directions

The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

4-ethyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-2-15-5-7-16(8-6-15)19(25)21-10-9-20-17-13-18(23-14-22-17)24-11-3-4-12-24/h5-8,13-14H,2-4,9-12H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOWRPZBRWLLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.